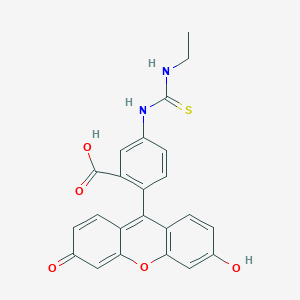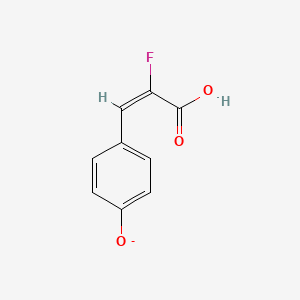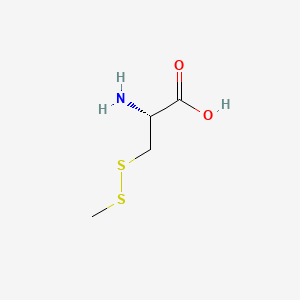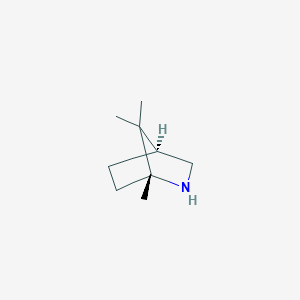
5-(1-Hydroxyethylamino)hexane-1,2,3,4,6-pentol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Hydroxyethylamino)hexane-1,2,3,4,6-pentol is an organic compound characterized by the presence of multiple hydroxyl groups and a secondary amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxyethylamino)hexane-1,2,3,4,6-pentol typically involves the reaction of hexane derivatives with hydroxyethylamine under controlled conditions. The process may include steps such as:
Hydroxylation: Introduction of hydroxyl groups to the hexane backbone.
Amination: Incorporation of the hydroxyethylamine group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reaction conditions (temperature, pressure, and pH) are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Hydroxyethylamino)hexane-1,2,3,4,6-pentol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve specific temperatures and pH levels to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexane derivatives with carbonyl groups, while reduction may regenerate the original hydroxyl groups.
Applications De Recherche Scientifique
5-(1-Hydroxyethylamino)hexane-1,2,3,4,6-pentol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(1-Hydroxyethylamino)hexane-1,2,3,4,6-pentol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Rhamnitol: A hexose derivative with similar hydroxyl group arrangements.
Mannitol: Another polyol with multiple hydroxyl groups, used in medical and industrial applications.
Propriétés
Formule moléculaire |
C8H19NO6 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
5-(1-hydroxyethylamino)hexane-1,2,3,4,6-pentol |
InChI |
InChI=1S/C8H19NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h4-15H,2-3H2,1H3 |
Clé InChI |
OUBSZQOZVSSBQR-UHFFFAOYSA-N |
SMILES canonique |
CC(NC(CO)C(C(C(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4R,5R)-5-[3-carbamoyl-4-[(1S)-2-oxocyclohexyl]pyridin-1-ium-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10778014.png)





![2-{4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-methoxycarbonyl-phenyl}-2-fluoro-malonic acid](/img/structure/B10778054.png)

![[[N'-(2,5-Diamino-6-hydroxy-pyrimidin-4-YL)-ureayl]-phen-4-YL]-carbonyl-glutamic acid](/img/structure/B10778073.png)

![5,6,7,8-Tetrahydro-imidazo[1,2-A]pyridine-6,7,8-triol](/img/structure/B10778087.png)



